molecular formula C14H18N4 B052795 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine CAS No. 401566-79-8

1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine

Cat. No. B052795
M. Wt: 242.32 g/mol
InChI Key: FBCUUXMVVOANMV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine involves strategic reactions starting from commercially available substrates. Kesarkar et al. (2021) developed a new route that addresses the economical production of similar pyrazole derivatives with high purity for pharmaceutical applications. Their method employs a more stable and commercially available form of the starting materials, reducing the need for expensive catalysts and minimizing the formation of impurities (Kesarkar, B. Kashid, & S. Sukthankar, 2021).

Molecular Structure Analysis

Investigations into the molecular structure of pyrazole derivatives, including 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, often utilize techniques such as X-ray crystallography, Hirshfeld surface analysis, and DFT calculations. Shawish et al. (2021) provide insight into the molecular structure of closely related compounds, highlighting the intermolecular interactions and electronic properties that may also be relevant for understanding the structural nuances of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (Shawish et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of pyrazole derivatives is influenced by their functional groups, enabling a variety of chemical transformations. Research by Mekky and Sanad (2020) on bis(pyrazole-benzofuran) hybrids possessing a piperazine linker shows the potential for bioactive compound synthesis via 1,3-dipolar cycloaddition and other reactions. These studies underscore the versatility of pyrazole derivatives in synthesizing compounds with significant antibacterial and biofilm inhibitory activities (Mekky & Sanad, 2020).

Scientific Research Applications

  • Antibacterial and MurB Inhibitor : Mekky and Sanad (2020) synthesized derivatives of piperazine linked bis(1,3,4-trisubstituted pyrazoles) showing potent antibacterial efficacy and biofilm inhibition activities. One derivative exhibited superior MurB enzyme inhibitory activity, suggesting potential use in combating resistant bacterial strains (Mekky & Sanad, 2020).

  • Anticancer Evaluation : Turov (2020) studied polyfunctional substituted 1,3-thiazoles, including compounds with a piperazine substituent, for their anticancer activity. Some of these compounds displayed significant in vitro activity against various cancer cell lines (Turov, 2020).

  • Antidepressant and Antianxiety Effects : Moreira et al. (2021) investigated a piperazine compound, LQFM005, and its metabolite, demonstrating anxiolytic and antidepressant-like effects in mice. These effects were partly mediated through the activation of 5-HT1A receptors (Moreira et al., 2021).

  • Structural Characterization : Sunitha et al. (2016) provided a structural analysis of a compound similar to 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, detailing its crystal structure and intermolecular interactions. This study aids in understanding the molecular conformation crucial for its applications (Sunitha et al., 2016).

  • Antibacterial and Antifungal Agents : Sanjeeva et al. (2022) synthesized novel pyrazole and isoxazole derivatives, including piperazine-linked compounds, exhibiting good antibacterial and antifungal activities. This highlights their potential as antimicrobial agents (Sanjeeva et al., 2022).

  • Herbicidal Activity : Li et al. (2005) synthesized novel 1-phenyl-piperazine-2,6-diones with significant herbicidal activity. These findings open avenues for agricultural applications (Li et al., 2005).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, P305+P351+P338 .

Future Directions

As an intermediate in the synthesis of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines, 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine plays a crucial role in the development of selective and orally active dipeptidylpeptidase 4 inhibitors . These inhibitors are used as antidiabetic agents, indicating a potential future direction in the field of diabetes treatment .

properties

IUPAC Name

1-(5-methyl-2-phenylpyrazol-3-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4/c1-12-11-14(17-9-7-15-8-10-17)18(16-12)13-5-3-2-4-6-13/h2-6,11,15H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCUUXMVVOANMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N2CCNCC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621769
Record name 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine

CAS RN

401566-79-8
Record name 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
DJ Kesarkar, BB Kashid… - Organic Preparations and …, 2021 - Taylor & Francis
Pyrazole and its derivatives continue to be subjects of considerable importance due to their wide spectrum of biological applications. 1-7 For example, the Type 2 Diabetes (T2D) drug …
Number of citations: 2 www.tandfonline.com
D Bhargavi, S Konduri, J Prashanth… - …, 2023 - Wiley Online Library
A couple of series of heterocyclic‐based urea and thiourea derivatives, connected with a hybrid scaffold skeleton containing pyrazole and piperazine ring moieties, were achieved. In …
N Kumar, SR Devineni, K Aggile, PR Gajjala… - Research on Chemical …, 2018 - Springer
The present study is related to a commercially practicable new synthetic process for production of teneligliptin hydrobromide hydrate (1), a dipeptidyl peptidase-4 (DPP-4) inhibitor. Key …
Number of citations: 11 link.springer.com
G Li, B Meng, B Yuan, Y Huan, T Zhou, Q Jiang… - European Journal of …, 2020 - Elsevier
A series of xanthine compounds derived from the previous hit 20i with modification on the terminal side chain was discovered through ring formation strategy. Systematic optimization of …
Number of citations: 28 www.sciencedirect.com
R Jadhav, NA Kedar… - INDIAN …, 2022 - CONNECT JOURNALS D-189 …
Number of citations: 0
K Srihari, PV Siva Krishna, G Susmita, I Ramaiah - vitro anti-mycobacterial activity, 2017
Number of citations: 0

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